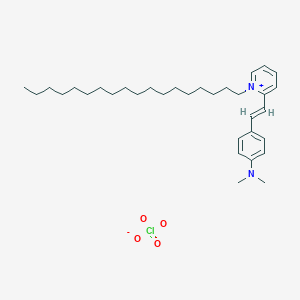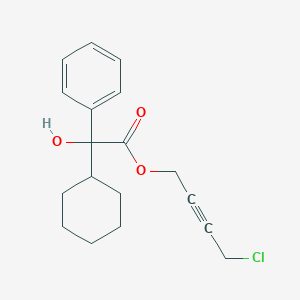
ウリジン一リン酸二ナトリウム
概要
説明
5’-Uridylic acid, disodium salt: It is an ester of phosphoric acid with the nucleoside uridine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is commonly used as a monomer in RNA synthesis and has significant applications in scientific research and industry.
科学的研究の応用
5’-Uridylic acid, disodium salt has a wide range of applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleosides.
- Biology: Plays a vital role in RNA synthesis and cellular metabolism.
- Medicine: Investigated for its potential in treating cognitive disorders and enhancing brain function .
- Industry: Used in the production of pharmaceuticals and biochemical reagents .
作用機序
Target of Action
Disodium UMP, also known as Uridine 5’-monophosphate disodium salt, is a pyrimidine mononucleotide . It is a major component of ribonucleic acid (RNA) and plays a crucial role in the synthesis of RNA . The primary targets of Disodium UMP are the enzymes involved in the synthesis of RNA .
Mode of Action
Disodium UMP interacts with its targets by providing the necessary uridine for RNA synthesis . It is an ester of phosphoric acid with the nucleoside uridine, consisting of the phosphate group, the pentose sugar ribose, and the nucleobase uracil . This structure allows it to be incorporated into the growing RNA chain during the process of transcription .
Biochemical Pathways
Disodium UMP is involved in the pyrimidine nucleotide biosynthetic pathway . It is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . In humans, the orotidylate decarboxylase function is carried out by the protein UMP synthase . Once formed, UMP is further converted to UTP (uridine 5’-triphosphate) using kinases .
Pharmacokinetics
It is known that it is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The primary result of Disodium UMP action is the formation of RNA, a crucial molecule involved in various biological functions, including coding, decoding, regulation, and expression of genes . It has been used to study the effect of pyrimidine synthesis inhibitor, 5-azacytidine, on cholesterol and lipid metabolism . It has also been used to study the effect of nucleotides on the growth of specific intestinal bacteria .
Action Environment
The action of Disodium UMP can be influenced by various environmental factors. For example, the presence of other nucleotides and enzymes can affect its conversion to UTP . Additionally, factors such as pH and temperature can impact the stability and efficacy of Disodium UMP . .
生化学分析
Biochemical Properties
Disodium Uridine 5’-monophosphate plays a pivotal role in various biological processes. In addition to nucleic acid synthesis, it is critical to glycogen synthesis through the formation of uridine diphosphate glucose . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .
Cellular Effects
Disodium Uridine 5’-monophosphate has been found to have significant effects on various types of cells and cellular processes. It has been shown to increase cognitive function in animals . In addition, it has been found to enhance the neurite outgrowth produced by nerve growth factor (NGF) in rat PC12 cells .
Molecular Mechanism
The molecular mechanism of Disodium Uridine 5’-monophosphate involves its role as a major component of ribonucleic acid . It is found in dietary supplements as well as natural RNA rich foods and has been shown to increase cognitive function in animals . The packing arrangements of Disodium Uridine 5’-monophosphate hydrates present typical layered sandwich structures and show that the UMP molecular layers alternate with water molecular layers .
Temporal Effects in Laboratory Settings
The protonation equilibria of Disodium Uridine 5’-monophosphate was determined in binary solvent mixtures of water–methanol containing 0, 10, 15, 20, 25, 30, 35, 40, 45, and 50 % (v/v) methanol, using a combination of spectrophotometric and potentiometric methods at 25 °C and constant ionic strength .
Dosage Effects in Animal Models
For instance, gerbils fed a combination of Disodium Uridine 5’-monophosphate, choline, and docosahexaenoic acid (DHA) were found to have significantly improved performance in running mazes over those not fed the supplements .
Metabolic Pathways
Disodium Uridine 5’-monophosphate is involved in various metabolic pathways. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .
Transport and Distribution
Plasma Disodium Uridine 5’-monophosphate enters cells through nucleoside transporter . In addition to nucleic acid synthesis, Disodium Uridine 5’-monophosphate is critical to glycogen synthesis through the formation of uridine diphosphate glucose .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 5’-uridylic acid, disodium salt involves several steps:
- Mixing cytidine monophosphate (CMP) or its sodium salt with sodium nitrite and deionized water.
- Adding acid and/or acid anhydride dropwise and allowing the reaction to proceed for 0-6 hours to obtain reaction solution 1.
- Adjusting the pH of reaction solution 1 to 6.4-7.2 to obtain reaction solution 2.
- Mixing reaction solution 2 with 95% ethanol, crystallizing, and filtering to obtain a crude product.
- Mixing the crude product with water and adjusting the pH to 7.0-8.5 to obtain reaction solution 3.
- Recrystallizing and filtering reaction solution 3 with an organic solvent to obtain the final product .
Industrial Production Methods: Industrial production of 5’-uridylic acid, disodium salt follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain consistency and efficacy of the final product.
化学反応の分析
Types of Reactions: 5’-Uridylic acid, disodium salt undergoes various chemical reactions, including:
- Oxidation: Conversion to uridine diphosphate (UDP) and uridine triphosphate (UTP) using kinases .
- Reduction: Involves the reduction of uridine monophosphate to deoxyuridine monophosphate (dUMP).
- Substitution: Phosphorylation reactions where the phosphate group is substituted with other functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
- Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
- Phosphorylation reagents: Such as ATP and specific kinases.
Major Products Formed:
- Uridine diphosphate (UDP)
- Uridine triphosphate (UTP)
- Deoxyuridine monophosphate (dUMP)
類似化合物との比較
- Cytidine monophosphate (CMP)
- Adenosine monophosphate (AMP)
- Guanosine monophosphate (GMP)
Comparison:
- Unique Structure: 5’-Uridylic acid, disodium salt contains uracil as its nucleobase, distinguishing it from other nucleotides like CMP (cytosine), AMP (adenine), and GMP (guanine).
- Specific Applications: While all these nucleotides are involved in RNA synthesis, 5’-uridylic acid, disodium salt is particularly significant in studies related to RNA metabolism and cognitive function enhancement .
特性
CAS番号 |
3387-36-8 |
|---|---|
分子式 |
C9H13N2Na2O9P |
分子量 |
370.16 g/mol |
IUPAC名 |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/t4-,6-,7-,8-;;/m1../s1 |
InChIキー |
RSSRHKDOIOBLBS-WFIJOQBCSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na].[Na] |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na].[Na] |
Key on ui other cas no. |
7545-48-4 3387-36-8 |
同義語 |
5’-UMP Disodium Salt; Disodium 5’-UMP; Disodium 5’-Uridylate; Disodium UMP; Disodium Uridine 5’-Monophosphate; Disodium Uridine 5’-Phosphate; NSC 20257; Uridine 5’-(Dihydrogen Phosphate) Disodium Salt; Uridylic Acid Disodium Salt; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Uridine 5'-monophosphate disodium salt?
A1: Uridine 5'-monophosphate disodium salt, also known as 5'-Uridylic acid, disodium salt, is a nucleotide naturally found in living organisms. While its exact molecular weight may vary depending on the hydration state, it's typically around 368 g/mol.
Q2: What is the solubility of Uridine 5'-monophosphate disodium salt?
A2: The solubility of Uridine 5'-monophosphate disodium salt is temperature-dependent and decreases with increasing ethanol concentration in a solution. [] Research has investigated its solubility in deionized water and ethanol-aqueous mixtures at various temperatures, utilizing a dual-circuit laser detector for measurement. []
Q3: Has the metastable zone of Uridine 5'-monophosphate disodium salt been studied?
A3: Yes, the metastable zone width of Uridine 5'-monophosphate disodium salt in ethanol-aqueous mixtures has been researched. [] Factors influencing this width, such as agitation rate, pH value, and Na+ concentration, were also investigated. []
Q4: How is Uridine 5'-monophosphate disodium salt used in pharmaceutical development?
A4: Uridine 5'-monophosphate disodium salt is incorporated into pharmaceutical formulations, notably in a combined medicine for polyneuropathy treatment. [] This formulation, encapsulated for oral administration, also includes cytidine-5-monophosphate disodium salt, vitamin B6, thioctic acid, and magnesium lactate dihydrate. [] Researchers have investigated the stability and compatibility of the active components within this combined medicine. []
Q5: What challenges are associated with formulating a combined medicine containing Uridine 5'-monophosphate disodium salt?
A5: Developing a combined medication containing Uridine 5'-monophosphate disodium salt, cytidine-5-monophosphate disodium salt, vitamin B6, thioctic acid, and magnesium lactate dihydrate presents challenges. [] These include achieving suitable bulk density using direct mixing, necessitating alternative methods like wet granulation. [] Additionally, incorporating thioctic acid into the mixture during fluidized bed granulation proves difficult. []
Q6: How does Uridine 5'-monophosphate disodium salt impact dopamine release in aged rats?
A6: Studies in aged rats suggest that dietary supplementation with Uridine 5'-monophosphate disodium salt can enhance potassium-evoked dopamine release and promote neurite outgrowth. [] This finding highlights a potential neuroprotective role of this compound.
Q7: What is the role of Uridine 5'-monophosphate disodium salt in milk formula?
A7: Uridine 5'-monophosphate disodium salt is a component of a specialized milk formula designed to support infant health. [] This formula, aiming to provide complete nutrition and improve immunity, incorporates Uridine 5'-monophosphate disodium salt alongside other nucleotides in a specific ratio. []
Q8: How is Uridine 5'-monophosphate disodium salt used in tissue engineering?
A8: Uridine 5'-monophosphate disodium salt acts as a cross-linking agent in the development of thermosensitive chitosan hydrogels for potential tissue engineering applications. [] Researchers have investigated its impact on the sol-gel transition of chitosan lactate and chitosan chloride solutions using rheological measurements and nuclear magnetic resonance. []
Q9: Has the impact of Uridine 5'-monophosphate disodium salt on chitosan hydrogels been studied?
A9: Yes, Uridine 5'-monophosphate disodium salt plays a significant role in creating a new generation of chitosan hydrogels intended for nerve cell culture scaffolds. [, ] These hydrogels, formed using chitosan lactate and chitosan chloride, exhibit temperature-responsive gelling properties. [, ] Various techniques, including scanning electron microscopy, Fourier transform infrared spectroscopy, and differential scanning calorimetry, have been employed to characterize these hydrogels. [, ]
Q10: How is Uridine 5'-monophosphate disodium salt quantified in biological samples?
A10: A high-performance liquid chromatography (HPLC) method has been developed to determine erythrocyte pyrimidine 5'-nucleotidase (P5N) activity in human blood, with Uridine 5'-monophosphate disodium salt serving as the substrate. [] This method simplifies the process by eliminating the need for erythrocyte lysate dialysis before the assay. []
Q11: What is the impact of Uridine 5'-monophosphate disodium salt supplementation on Litopenaeus vannamei?
A11: Research on juvenile Litopenaeus vannamei (Pacific white shrimp) demonstrates the beneficial effects of dietary Uridine 5'-monophosphate disodium salt supplementation. [] The study revealed improvements in hepatopancreas function, intestinal morphology, and antioxidant activity in shrimp receiving the supplement. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















